6-Bromo-4-(trifluoromethoxy)pyridin-2-ol
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Overview
Description
6-Bromo-4-(trifluoromethoxy)pyridin-2-ol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom at the 6th position, a trifluoromethoxy group at the 4th position, and a hydroxyl group at the 2nd position on the pyridine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trifluoromethoxy)pyridin-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-(trifluoromethoxy)pyridine, followed by hydroxylation at the 2nd position. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(trifluoromethoxy)pyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-(trifluoromethoxy)pyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethoxy)pyridin-2-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s binding affinity to its molecular targets, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)pyridin-2-ol: Lacks the bromine atom at the 6th position.
6-Bromo-2-hydroxypyridine: Lacks the trifluoromethoxy group at the 4th position.
6-Bromo-4-methoxypyridin-2-ol: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
6-Bromo-4-(trifluoromethoxy)pyridin-2-ol is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C6H3BrF3NO2 |
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Molecular Weight |
257.99 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrF3NO2/c7-4-1-3(2-5(12)11-4)13-6(8,9)10/h1-2H,(H,11,12) |
InChI Key |
CGDXXAZFRACWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)OC(F)(F)F |
Origin of Product |
United States |
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